molecular formula C13H16ClNO2 B3341950 5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 1147995-98-9

5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3341950
CAS No.: 1147995-98-9
M. Wt: 253.72 g/mol
InChI Key: KAVGKBNPDCAAEY-UHFFFAOYSA-N
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Description

5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with the molecular formula C13H16ClNO2. It is a derivative of quinolinone, a class of compounds known for their diverse biological activities and chemical properties

Preparation Methods

The synthesis of 5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 1-Bromo-4-chlorobutane with 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone . The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the quinolinone is replaced by the chlorobutoxy group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinolinone derivatives.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one include other quinolinone derivatives such as 7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone and 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

IUPAC Name

5-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-8-1-2-9-17-12-5-3-4-11-10(12)6-7-13(16)15-11/h3-5H,1-2,6-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVGKBNPDCAAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)OCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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